3-Fluoro-4-(trifluoromethyl)phenol
Overview
Description
3-Fluoro-4-(trifluoromethyl)phenol is an organofluorine compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylbenzenes, the class of compounds to which it belongs, can participate in various biochemical reactions
Cellular Effects
It is known that exposure to this compound can be harmful by inhalation, in contact with skin, and if swallowed . It can cause burns of eyes, skin, and mucous membranes
Molecular Mechanism
It is known that trifluoromethyl groups can participate in various chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions
Temporal Effects in Laboratory Settings
It is known that thermal decomposition of this compound can lead to the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it a versatile and widely used method for the formation of carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound often involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an inert atmosphere, such as argon, and heated to elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenol is not fully understood. it is known that the compound can interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The exact pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the fluorine atom at the 3-position.
3-(Trifluoromethyl)phenol: Similar but with the trifluoromethyl group at the 3-position instead of the 4-position.
4-Fluorophenol: Contains a fluorine atom at the 4-position but lacks the trifluoromethyl group.
Uniqueness: 3-Fluoro-4-(trifluoromethyl)phenol is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLJKHBPNDOAGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379226 | |
Record name | 3-fluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219581-07-4 | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219581-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-hydroxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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